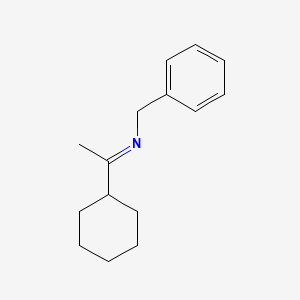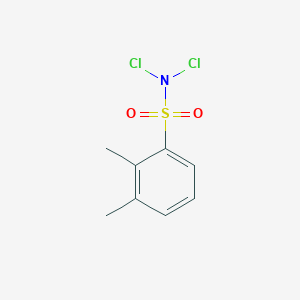![molecular formula C14H16ClNO B12582248 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one CAS No. 637362-28-8](/img/structure/B12582248.png)
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one is a compound of significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a piperidin-4-one moiety
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one typically involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidin-4-one in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can be optimized to reduce waste and improve overall efficiency .
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: This compound shares a similar structural framework but differs in the presence of a pyridinyl group instead of a piperidinone moiety.
1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: This compound has a bromophenyl group, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
637362-28-8 |
|---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)prop-2-enyl]piperidin-4-one |
InChI |
InChI=1S/C14H16ClNO/c15-13-5-3-12(4-6-13)2-1-9-16-10-7-14(17)8-11-16/h1-6H,7-11H2 |
InChI Key |
CROUWYIAKLVLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Phenylbut-1-en-3-yn-1-yl)sulfanyl]benzene](/img/structure/B12582166.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)

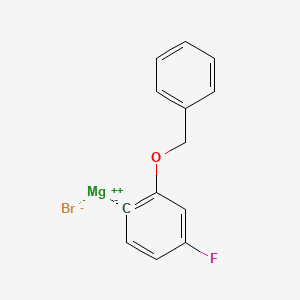
![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)
![2,5-Piperazinedione,3-[(1R)-1-hydroxyethyl]-6-(hydroxymethyl)-,(3S,6S)-(9CI)](/img/structure/B12582191.png)

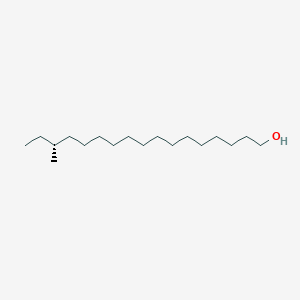
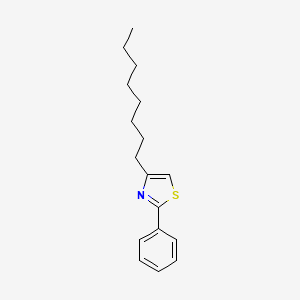
![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)
